1-(3,5-dimethoxyphenyl)-2-(methylamino)ethan-1-ol hydrochloride
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Overview
Description
1-(3,5-dimethoxyphenyl)-2-(methylamino)ethan-1-ol hydrochloride is a chemical compound that belongs to the class of phenethylamines It is characterized by the presence of a phenyl ring substituted with two methoxy groups at the 3 and 5 positions, an ethanolamine backbone, and a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-dimethoxyphenyl)-2-(methylamino)ethan-1-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3,5-dimethoxybenzaldehyde.
Formation of Intermediate: The benzaldehyde is subjected to a reductive amination reaction with methylamine to form the corresponding imine.
Reduction: The imine is then reduced using a reducing agent such as sodium borohydride to yield 1-(3,5-dimethoxyphenyl)-2-(methylamino)ethanol.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Common industrial practices include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-dimethoxyphenyl)-2-(methylamino)ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Formation of 3,5-dimethoxybenzaldehyde or 3,5-dimethoxybenzoic acid.
Reduction: Formation of N-methyl-3,5-dimethoxyphen
Properties
CAS No. |
582-31-0 |
---|---|
Molecular Formula |
C11H18ClNO3 |
Molecular Weight |
247.7 |
Purity |
95 |
Origin of Product |
United States |
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